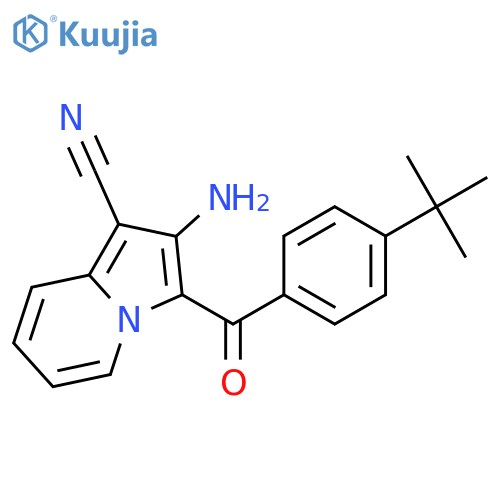

Cas no 903278-01-3 (2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile)

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile

-

- インチ: 1S/C20H19N3O/c1-20(2,3)14-9-7-13(8-10-14)19(24)18-17(22)15(12-21)16-6-4-5-11-23(16)18/h4-11H,22H2,1-3H3

- InChIKey: CAVLBKFBJWLKQB-UHFFFAOYSA-N

- ほほえんだ: C1(C#N)=C2N(C=CC=C2)C(C(=O)C2=CC=C(C(C)(C)C)C=C2)=C1N

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2633-0012-2mg |

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile |

903278-01-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2633-0012-40mg |

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile |

903278-01-3 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2633-0012-75mg |

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile |

903278-01-3 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2633-0012-2μmol |

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile |

903278-01-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2633-0012-20μmol |

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile |

903278-01-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2633-0012-10mg |

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile |

903278-01-3 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2633-0012-4mg |

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile |

903278-01-3 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2633-0012-20mg |

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile |

903278-01-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2633-0012-30mg |

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile |

903278-01-3 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2633-0012-5mg |

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile |

903278-01-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 |

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile 関連文献

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Shachi Mittal Analyst, 2019,144, 2635-2642

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrileに関する追加情報

Comprehensive Overview of 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile (CAS No. 903278-01-3)

2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile (CAS No. 903278-01-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This indolizine derivative is characterized by its unique molecular structure, which combines an amino group, a tert-butylbenzoyl moiety, and a carbonitrile group. These functional groups contribute to its versatile chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.

The compound's indolizine core is a nitrogen-containing heterocycle that is increasingly studied for its potential applications in drug discovery. Researchers are particularly interested in its ability to interact with biological targets, such as enzymes and receptors, due to its structural similarity to naturally occurring alkaloids. The presence of the 4-tert-butylbenzoyl group enhances its lipophilicity, which can improve membrane permeability—a critical factor in the development of bioactive molecules.

In recent years, the demand for indolizine derivatives has surged, driven by their potential in treating various health conditions. For instance, compounds like 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile are being explored for their anti-inflammatory and anticancer properties. This aligns with the growing public interest in targeted therapies and personalized medicine, topics frequently searched in scientific and medical communities.

From a synthetic chemistry perspective, the carbonitrile group in this compound offers a reactive site for further functionalization, enabling the creation of diverse derivatives. This flexibility is highly valued in high-throughput screening and combinatorial chemistry, where rapid generation of compound libraries is essential for identifying lead candidates. The compound's CAS No. 903278-01-3 serves as a unique identifier, ensuring accurate referencing in academic and industrial research.

Environmental and sustainability considerations are also shaping the discourse around such compounds. The tert-butyl group in 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile raises questions about biodegradability and eco-friendly synthesis methods. Researchers are actively investigating green chemistry approaches to minimize waste and reduce the environmental footprint of chemical production—a topic resonating with both scientists and environmentally conscious consumers.

In material science, the compound's aromatic and heterocyclic structure makes it a candidate for developing organic semiconductors and luminescent materials. These applications are particularly relevant in the context of renewable energy and optoelectronic devices, areas that dominate current technological advancements. The integration of such compounds into flexible electronics and solar cells is a hot topic, reflecting broader societal shifts toward sustainable technologies.

Quality control and analytical characterization of 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile are critical for its successful application. Techniques like HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure purity and confirm structural integrity. These methods are frequently searched by professionals seeking reliable protocols for compound analysis, underscoring the importance of accurate documentation and standardization.

In summary, 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile (CAS No. 903278-01-3) represents a multifaceted compound with promising applications across multiple disciplines. Its structural features, combined with ongoing research into its biological and material properties, position it as a compound of significant interest. As scientific inquiry continues to evolve, this indolizine derivative is likely to play a pivotal role in addressing some of the most pressing challenges in health, technology, and sustainability.

903278-01-3 (2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile) 関連製品

- 1505247-38-0(1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)

- 1806251-80-8(Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate)

- 2229100-11-0(2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine)

- 2320663-35-0(N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide)

- 1017575-47-1(tert-butyl N-[(4S)-azepan-4-yl]carbamate)

- 1556705-85-1(3-(thiolan-3-yl)methylpyrrolidine)

- 351362-72-6(tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate)

- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)

- 927802-45-7(5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid)

- 254452-91-0((5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester)